molecular formula C17H17F2NOS B12575687 N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide CAS No. 606117-62-8

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B12575687
CAS No.: 606117-62-8
M. Wt: 321.4 g/mol
InChI Key: IVEZSYFGXQCLCJ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C17H17F2NOS This compound features a benzamide core substituted with cyclopentyl, difluoro, and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 2,6-difluorobenzamide through the reaction of 2,6-difluorobenzoic acid with an amine source.

    Cyclopentyl Substitution: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where cyclopentylamine reacts with the benzamide intermediate.

    Thiophen-2-ylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro and thiophen-2-ylmethyl groups may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2,6-difluoro-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of thiophen-2-ylmethyl.

    N-Cyclopentyl-2,6-difluorobenzamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

606117-62-8

Molecular Formula

C17H17F2NOS

Molecular Weight

321.4 g/mol

IUPAC Name

N-cyclopentyl-2,6-difluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H17F2NOS/c18-14-8-3-9-15(19)16(14)17(21)20(12-5-1-2-6-12)11-13-7-4-10-22-13/h3-4,7-10,12H,1-2,5-6,11H2

InChI Key

IVEZSYFGXQCLCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3F)F

solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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